molecular formula C9H9BrClNO2 B3054799 3-Amino-6-bromochroman-4-one hydrochloride CAS No. 61961-56-6

3-Amino-6-bromochroman-4-one hydrochloride

Cat. No. B3054799
CAS RN: 61961-56-6
M. Wt: 278.53
InChI Key: KHUHCGUMZVBBOD-UHFFFAOYSA-N
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Description

Amines, such as “3-Amino-6-bromochroman-4-one hydrochloride”, are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acting as weak bases and nucleophiles in many organic reactions . They can react with acids to form salts, which are often more soluble in water than the original amine .


Physical And Chemical Properties Analysis

Amines generally have a trigonal pyramidal shape around the nitrogen atom. They can form hydrogen bonds and thus have higher boiling points than hydrocarbons of similar molar mass . The specific physical and chemical properties of “this compound” would require more specific information.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclic Analogues of β-Adrenergic Blocking Agents : 3-Amino-6-bromochroman-4-one hydrochloride is involved in the synthesis of cyclic analogues of β-adrenergic blocking agents. The research demonstrated the conversion of N-(6-bromo-4-oxochroman-3-yl)acetamide to cis-N-(6-bromo-4-hydroxychroman-3-yl)acetamide, which can be hydrolyzed to give cis-3-amino-6-bromochroman-4-ol, a key compound in this synthesis (Lap & Williams, 1976).

Synthesis of Chroman Derivatives

  • Stereospecific Reactions of Chroman Derivatives : The compound plays a role in the stereospecific reactions of epimeric 3-amino-6-methylchroman-4-ols. This research contributes to understanding the chemical properties and potential applications of chroman derivatives in various fields (Lap & Williams, 1977).

Applications in Organic Synthesis

  • Synthesis of Various Organic Compounds : The compound is used in the synthesis of a wide range of organic molecules. It serves as a key intermediate or reactant in the synthesis of different chroman derivatives and related compounds, highlighting its versatility in organic chemistry (Khanapure & Biehl, 1990).

Mechanism of Action

The mechanism of action of amines can vary widely depending on their specific structure and the context in which they are used. For example, some amines are used in medicine for their physiological effects .

Safety and Hazards

The safety and hazards of amines can vary widely depending on their specific structure. Some amines are safe for use in foods and medicines, while others can be toxic or carcinogenic . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

3-amino-6-bromo-2,3-dihydrochromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2.ClH/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8;/h1-3,7H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUHCGUMZVBBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20812849
Record name 3-Amino-6-bromo-2,3-dihydro-4H-1-benzopyran-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20812849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61961-56-6
Record name 3-Amino-6-bromo-2,3-dihydro-4H-1-benzopyran-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20812849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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